2-piperidin-3-yl-3H-isoindol-1-one
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Overview
Description
®-2-(Piperidin-3-yl)isoindolin-1-one is a chiral compound with a unique structure that includes a piperidine ring attached to an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Piperidin-3-yl)isoindolin-1-one typically involves the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-substituted benzamide.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the isoindolinone core.
Industrial Production Methods
Industrial production methods for ®-2-(Piperidin-3-yl)isoindolin-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
®-2-(Piperidin-3-yl)isoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the isoindolinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
®-2-(Piperidin-3-yl)isoindolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(Piperidin-3-yl)isoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Piperidin-3-yl)isoindolin-1-one: The enantiomer of the compound, which may have different biological activities.
2-(Piperidin-3-yl)isoindolin-1-one: The racemic mixture of the compound.
Other Piperidine Derivatives: Compounds with similar structures but different substituents on the piperidine ring or the isoindolinone core.
Uniqueness
®-2-(Piperidin-3-yl)isoindolin-1-one is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H16N2O |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-piperidin-3-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C13H16N2O/c16-13-12-6-2-1-4-10(12)9-15(13)11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2 |
InChI Key |
ZYCVDGADEULRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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